Buprenorphine 3-O-Methyl Ether
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Overview
Description
Buprenorphine 3-O-Methyl Ether is a derivative of buprenorphine, a semi-synthetic opioid used primarily for pain management and opioid use disorder treatment. This compound is characterized by its unique chemical structure, which includes a methoxy group attached to the 3-position of the buprenorphine molecule. It is known for its potent analgesic properties and its ability to interact with various opioid receptors in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Buprenorphine 3-O-Methyl Ether typically involves the O-methylation of buprenorphine. This process can be achieved through several methods, including:
O-Demethylation with Brønsted Acids: This method involves the use of strong acids to remove the methyl group from the 3-position of buprenorphine, followed by the addition of a methoxy group.
O-Demethylation with Lewis Acids: Similar to the Brønsted acid method, this approach uses Lewis acids to facilitate the demethylation and subsequent methylation reactions.
Combination of Acids and Nucleophiles: This method employs a combination of acids and nucleophiles to achieve the desired O-methylation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Chemical Reactions Analysis
Types of Reactions
Buprenorphine 3-O-Methyl Ether undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acids and Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .
Scientific Research Applications
Buprenorphine 3-O-Methyl Ether has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Medicine: Investigated for its potential use in pain management and opioid use disorder treatment.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Buprenorphine 3-O-Methyl Ether exerts its effects primarily through its interactions with opioid receptors in the body. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor . This dual action results in potent analgesic effects with a lower risk of respiratory depression compared to full agonists . The compound’s high affinity for the mu-opioid receptor allows it to displace other opioids, making it effective in the treatment of opioid use disorder .
Comparison with Similar Compounds
Buprenorphine 3-O-Methyl Ether can be compared with other similar compounds, such as:
Buprenorphine: The parent compound, used for pain management and opioid use disorder treatment.
Naltrexone: An opioid receptor antagonist used primarily for the management of alcohol and opioid dependence.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Methadone: A full mu-opioid receptor agonist used for pain management and opioid use disorder treatment.
This compound is unique in its partial agonist activity at the mu-opioid receptor, which provides potent analgesia with a lower risk of adverse effects compared to full agonists .
Properties
CAS No. |
16524-65-5 |
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Molecular Formula |
C30H43NO4 |
Molecular Weight |
481.7 g/mol |
IUPAC Name |
(2S)-2-[(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C30H43NO4/c1-26(2,3)27(4,32)21-16-28-11-12-30(21,34-6)25-29(28)13-14-31(17-18-7-8-18)22(28)15-19-9-10-20(33-5)24(35-25)23(19)29/h9-10,18,21-22,25,32H,7-8,11-17H2,1-6H3/t21-,22-,25-,27+,28-,29+,30-/m1/s1 |
InChI Key |
TWUKPJNGRBWVGE-VQWWACLZSA-N |
Isomeric SMILES |
C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)(C(C)(C)C)O |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)O |
Origin of Product |
United States |
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